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Compound of Interest

Compound Name: 5-Fluorosalicylic acid

CAS No.: 345-16-4

Cat. No.: B1208207

Get Quote

Abstract & Strategic Overview
5-Fluorosalicylic acid (5-FSA, CAS: 345-16-4) is a critical fluorinated building block used in

the synthesis of pharmaceutical salicylamides, agrochemicals, and fluorescent chelating

agents. While the industrial synthesis relies on the Kolbe-Schmitt carboxylation of 4-

fluorophenol under high pressure (100 atm) and temperature, this method is often inaccessible

or hazardous for standard research laboratories lacking specialized autoclaves.

This Application Note details a bench-stable, ambient-pressure protocol for the synthesis of 5-

FSA from 4-fluorophenol. Unlike direct fluorination of salicylic acid—which requires hazardous

reagents like F2 or HF and suffers from poor regioselectivity—this protocol utilizes a

regioselective amidoalkylation (Mannich reaction) followed by oxidation. This "ortho-directed"

strategy ensures high isomeric purity and avoids the formation of tars associated with the

classical Reimer-Tiemann reaction.

Key Advantages of This Protocol
Safety: Eliminates the need for high-pressure CO2 autoclaves and anhydrous HF.
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Regioselectivity: The Mannich base intermediate exclusively forms at the ortho position to

the phenol, locking the substitution pattern.

Scalability: Validated for multigram (10–50g) laboratory scale batches.

Retrosynthetic Analysis & Mechanism
The synthesis bypasses the direct carboxylation of the electron-poor fluorophenol ring. Instead,

we introduce a carbon handle via an electrophilic Mannich reaction. This aminomethyl group is

subsequently transformed into a carboxylic acid via an acetoxymethyl intermediate.

Reaction Scheme (Graphviz)
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Caption: Step-wise transformation from 4-fluorophenol to 5-FSA via the Sharma-Ilangovan

amidoalkylation route.

Experimental Protocol
Method: Regioselective Amidoalkylation and Oxidative Cleavage Based on: Sharma et al.,

Synthetic Communications (2000) [1].

Phase 1: Synthesis of Mannich Base
This step installs the carbon atom at the ortho position.

Reagents:

4-Fluorophenol (1.0 eq)
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Formaldehyde (37% aq. solution, 2.0 eq)

Dimethylamine (40% aq.[1] solution, 2.0 eq)

Ethanol (Solvent)

Procedure:

Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer,

and addition funnel. Place in an ice bath.

Mixing: Charge the flask with 4-fluorophenol (11.2 g, 100 mmol) and ethanol (30 mL). Cool to

0–5°C.

Amine Addition: Add dimethylamine solution (22.5 g, 200 mmol) dropwise, maintaining

temperature <10°C.

Formaldehyde Addition: Add formaldehyde solution (16.2 g, 200 mmol) slowly over 30

minutes.

Critical Control Point: The reaction is exothermic. Do not exceed 15°C to prevent

polymerization.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor

by TLC (SiO2, 10% MeOH/DCM).

Workup: Remove ethanol under reduced pressure. Extract the residue with ethyl acetate (3 x

50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Yield: ~90-95% of crude Mannich base (viscous oil).

Phase 2: Acetolysis and Oxidation
This phase converts the amine handle into the carboxylic acid.

Reagents:

Acetic Anhydride (Excess)
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Potassium Hydroxide (KOH)

Silver Nitrate (AgNO3) or Potassium Permanganate (KMnO4)

Ethanol/Water

Procedure:

Acetolysis: Dissolve the crude Mannich base in toluene (50 mL) and add acetic anhydride

(30 mL). Reflux for 4 hours.

Mechanism:[2][1][3][4][5] This converts the dimethylaminomethyl group into an

acetoxymethyl group via an elimination-addition mechanism.

Workup: Remove solvent and excess Ac2O under vacuum to obtain the crude diacetate.

Hydrolysis: Dissolve the diacetate in Ethanol (50 mL). Add a solution of KOH (15 g) in water

(20 mL). Reflux for 2 hours.

Observation: The solution will darken. This step generates the 5-fluoro-2-hydroxybenzyl

alcohol intermediate.

Oxidation (The "Ag2O" Method - Recommended for Purity):

Cool the hydrolyzed mixture to 20°C.

Prepare a solution of AgNO3 (34 g, 200 mmol) in water (50 mL).

Add the AgNO3 solution to the reaction mixture.

Add aqueous KOH (20 g in 50 mL water) dropwise with vigorous stirring (forms Ag2O in

situ).

Stir at RT for 8–12 hours.

Isolation:

Filter off the black silver solids through a Celite pad. Wash the pad with hot water.
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Acidification: Cool the filtrate to 0°C and acidify to pH 2 using 6N HCl.

Crystallization: The product, 5-Fluorosalicylic acid, will precipitate as a white/off-white

solid.

Filter, wash with ice-cold water, and dry in a vacuum oven at 50°C.

Data Summary Table
Parameter Specification Notes

Starting Material 4-Fluorophenol Purity >98% recommended

Overall Yield 45 – 55% Calculated from 4-fluorophenol

Purity >98% (HPLC)
Recrystallize from H2O/EtOH if

needed

Melting Point 177 – 179 °C Matches literature [2]

Appearance White crystalline powder
Oxidizes to pink if phenol

remains

Characterization & Validation
To ensure the protocol was successful, validate the product using the following spectral

markers.

1H NMR (400 MHz, DMSO-d6):

11.0 (br s, 1H, COOH/OH)

7.45 (dd, J=9.0, 3.0 Hz, 1H, H-6) — Doublet of doublets due to F-coupling.

7.25 (td, J=8.5, 3.0 Hz, 1H, H-4)

6.95 (dd, J=9.0, 4.5 Hz, 1H, H-3)

19F NMR:

Single peak at
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-125 ppm (approx, relative to CFCl3). Absence of other regioisomers.

Alternative Route: Modified Reimer-Tiemann
If acetic anhydride or silver salts are unavailable, the Reimer-Tiemann reaction can be used,

though yields are typically lower (20-30%).

Formylation: 4-Fluorophenol + CHCl3 + NaOH (aq)

5-Fluoro-2-hydroxybenzaldehyde.

Pinnick Oxidation: Aldehyde + NaClO2 + Sulfamic Acid

5-Fluorosalicylic Acid.

Note: The Pinnick oxidation is preferred over KMnO4 for the aldehyde to avoid over-

oxidation or ring degradation.

Safety & Hazards
4-Fluorophenol: Toxic and corrosive. Rapidly absorbed through skin. Wear nitrile gloves and

face shield.

Formaldehyde: Known carcinogen and sensitizer. Use in a fume hood.

Silver Residues: Silver waste must be collected separately for reclamation. Do not dispose of

down the drain.

Exotherms: The Mannich reaction (Step 1) and Acetolysis (Step 2) can be exothermic.

Control addition rates carefully.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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